molecular formula C7H9ClO3 B6336659 (Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester CAS No. 31357-78-5

(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester

Cat. No.: B6336659
CAS No.: 31357-78-5
M. Wt: 176.60 g/mol
InChI Key: HXIZWZRSIGKIDL-WAYWQWQTSA-N
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Description

(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester is an organic compound with a unique structure that includes a chloroformyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester typically involves the reaction of 3-chloroacrylic acid with ethyl formate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature and pressure to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions depend on the specific context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-formyl-but-2-enoic acid: Lacks the ethyl ester group but has similar reactivity.

    Ethyl 3-chloroacrylate: Similar structure but lacks the formyl group.

    3-Chloro-2-formyl-but-2-enoic acid methyl ester: Similar structure with a methyl ester instead of an ethyl ester.

Uniqueness

(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester is unique due to the presence of both a chloroformyl group and an ethyl ester group

Properties

IUPAC Name

ethyl (Z)-3-chloro-2-formylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO3/c1-3-11-7(10)6(4-9)5(2)8/h4H,3H2,1-2H3/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIZWZRSIGKIDL-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\Cl)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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